molecular formula C9H4ClF3N2O B13144499 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one

7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B13144499
M. Wt: 248.59 g/mol
InChI Key: XFUULFOVPULDBN-UHFFFAOYSA-N
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Description

7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the reaction of 7-chloro-4-(trifluoromethyl)quinazoline with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atom is replaced by a nucleophile, leading to the formation of the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinazolin-4-one: A similar compound with a chlorine atom at the 7th position but lacking the trifluoromethyl group.

    4-(Trifluoromethyl)quinazolin-2(1H)-one: A compound with a trifluoromethyl group but without the chlorine atom at the 7th position.

Uniqueness

7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both the chlorine and trifluoromethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

7-chloro-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C9H4ClF3N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

XFUULFOVPULDBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1Cl)C(F)(F)F

Origin of Product

United States

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